molecular formula C9H17N3O B1490563 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1342465-31-9

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1490563
CAS No.: 1342465-31-9
M. Wt: 183.25 g/mol
InChI Key: UJXSORARZPCRFE-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1342465-31-9) is a high-purity organic compound (≥98%) supplied for advanced pharmaceutical and medicinal chemistry research. This molecule features a hybrid architecture, incorporating both an azetidine and a pyrrolidine ring, a combination of saturated nitrogen heterocycles that is of significant interest in modern drug discovery . The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to enhance solubility, improve the compound's metabolic profile, and explore a wider three-dimensional pharmacophore space due to its non-planar, sp3-hybridized structure . The presence of the azetidine ring with a primary amine group provides a versatile synthetic handle for further chemical modification and derivatization, making this compound a valuable building block for constructing novel chemical libraries . While specific biological data for this exact molecule may be limited, its structural motifs are commonly investigated in the development of ligands for central nervous system (CNS) targets and other therapeutic areas . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Store this product sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-8-5-11(6-8)7-9(13)12-3-1-2-4-12/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSORARZPCRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 1,2,4-trihydroxybutane derivatives or 1,2,4-tribromobutane as precursors.
  • Protecting agents for hydroxy groups: mesyl chloride, tosyl chloride.
  • Amines such as pyrrolidine and primary amines for nucleophilic substitution.
  • Solvents: tetrahydrofuran (THF), ethyl acetate, dimethoxyethane.
  • Bases: triethylamine.
  • Reaction conditions: controlled temperature (0–70°C), inert atmosphere (argon), and sometimes elevated pressure (up to 20 MPa).

Stepwise Synthetic Protocol

Step Description Conditions Notes
1 Protection of hydroxy groups on 1,2,4-butanetriol Addition of methanesulphonic acid in ethyl acetate at 0–5°C under argon Forms mesylate esters selectively protecting hydroxy groups
2 Cyclization via nucleophilic substitution Reaction with primary amine (e.g., pyrrolidine) in THF at 0–70°C Forms pyrrolidine ring via intramolecular ring closure
3 Introduction of azetidine moiety Reaction with 3-aminoazetidine or its precursors under pressure (5–8 MPa) and elevated temperature (100–150°C) in solvents like THF or dimethoxyethane Facilitates formation of 3-aminoazetidinyl ethanone linkage
4 Deprotection and purification Removal of protecting groups (e.g., benzyl, allyl) using appropriate reagents Yields the target compound with high chemical and optical purity

Reaction Mechanism Highlights

  • The protecting groups on hydroxy functions prevent premature ring opening or side reactions.
  • Amines act as nucleophiles attacking electrophilic centers, enabling ring closure.
  • Pressure and temperature control enhance reaction rates and yields.
  • Optical activity can be controlled by using chiral starting materials, avoiding racemate resolution steps.

Research Findings and Yields

  • The described process yields optically active 3-amino-pyrrolidine derivatives with high chemical and optical yields, often exceeding 80–90% overall.
  • The use of mesylate and tosylate protecting groups is particularly effective in selective ring closure.
  • The process reduces the number of synthetic steps compared to older methods, improving efficiency and cost-effectiveness.
  • The final compound is suitable as an intermediate for further pharmaceutical synthesis, including cephalosporin derivatives with antibacterial activity.

Comparative Summary Table of Key Preparation Parameters

Parameter Method Details Impact on Synthesis
Starting material 1,2,4-trihydroxybutane derivatives Readily available, allows for selective functionalization
Protecting groups Mesylate, tosylate Selective protection, facilitates ring closure
Amines used Pyrrolidine, primary amines Nucleophilic substitution, ring formation
Solvents THF, ethyl acetate, dimethoxyethane Good solubility, reaction medium stability
Temperature 0–70°C (protection), 100–150°C (ring closure) Controls reaction kinetics and selectivity
Pressure Atmospheric to 20 MPa Enhances reaction rates for ring closure
Yield 80–95% overall High efficiency and purity
Optical purity Achieved via chiral starting materials Avoids racemate resolution

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of substituted pyrrolidines or azetidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolidine and azetidine can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
A study published in Molecules highlighted the efficacy of pyrrolidine derivatives against HepG2 liver cancer cells, demonstrating an IC50 value of 2.57 µM, suggesting a potent cytotoxic effect that warrants further investigation into similar compounds for potential therapeutic use .

1.2 Neurological Disorders
Compounds with a similar structure have been explored for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. The ability to cross the blood-brain barrier makes such compounds attractive candidates for developing treatments aimed at neurodegenerative diseases.

Case Study:
Research has indicated that certain aminoazetidine derivatives can enhance cognitive function in animal models, potentially through their effects on neurotransmitter systems or by reducing oxidative stress in neuronal tissues.

Synthetic Utility

2.1 Catalytic Applications
The synthesis of this compound can be facilitated through various catalytic processes. For example, aerobic oxidation of cyclic amines to lactams has been effectively catalyzed using gold-supported ceria catalysts, showcasing the compound's potential as an intermediate in organic synthesis .

Table 1: Catalytic Performance Overview

CatalystReaction TypeYield (%)Conditions
Au/CeO2Oxidation of pyrrolidine97O2 atmosphere, 160 °C
Au/CeO2 + AerosilOxidation with co-catalyst99O2 atmosphere, 160 °C

This table summarizes the catalytic efficiency observed in recent studies, emphasizing the effectiveness of specific catalysts in synthesizing related compounds.

Biochemical Research

3.1 Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity.

Case Study:
Investigations into the inhibition of glucosidase enzymes by pyrrolidine derivatives have shown promising results, suggesting that modifications to the aminoazetidine framework could enhance inhibitory activity and selectivity.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic rings, substituents, or bridging groups. Below is a detailed comparison with key analogs:

Structural Analogues with Azetidine and Pyrrolidine Moieties

  • 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one (CAS: 2091564-62-2) Structure: Replaces pyrrolidine with pyrrole (aromatic, unsaturated ring). Applications: Likely explored for CNS targets due to aromaticity and hydrogen-bonding capacity .
  • 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (ZINC87467168) Structure: Substitutes pyrrolidine with a 2,4-difluorophenyl group. Properties: The fluorinated aromatic ring enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. Synthetic Relevance: Demonstrates the adaptability of the azetidine core in accommodating diverse substituents .

Analogues with Modified Heterocycles

  • 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b) Structure: Replaces azetidine with morpholine (a six-membered oxygen-containing heterocycle). Synthesis: Yielded 80% via standard amidation protocols; characterized by IR and NMR .
  • 2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1179264-01-7) Structure: Substitutes azetidine with a 1,2,4-triazole ring. Properties: The triazole introduces additional hydrogen-bonding sites, enhancing affinity for metal ions or polar targets. Applications: Potential use in antiviral or anticancer agents .

Analogues with Aromatic or Functionalized Substituents

  • 2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

    • Structure : Contains a 4-methoxyphenyl group instead of azetidine.
    • Properties : The methoxy group enhances π-π stacking interactions, useful in kinase inhibitors.
    • Synthesis : Achieved 95% yield via oxalyl chloride-mediated coupling .
  • 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119)

    • Structure : Incorporates a hydroxymethyl-pyrrolidine substituent.
    • Properties : The hydroxyl group increases hydrophilicity and enables glycosylation or prodrug strategies.
    • Synthesis : 99% yield via reductive amination; validated for chiral drug intermediates .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight Key Properties Yield (%) Applications References
2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one Azetidine + pyrrolidine 183.23* Rigid scaffold, moderate lipophilicity N/A Drug discovery, enzyme inhibitors
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one Azetidine + pyrrole 194.23 Aromatic, reduced basicity N/A CNS-targeted therapies
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one Morpholine + pyrrolidine 198.26 High polarity, improved solubility 80 Antibacterial agents
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one 4-Methoxyphenyl + pyrrolidine 233.31 Enhanced π-π interactions 95 Kinase inhibitors
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one Hydroxymethyl-pyrrolidine + phenyl 261.34 High hydrophilicity, chiral center 99 Chiral intermediates, prodrugs

* Molecular weight calculated based on formula C₉H₁₇N₃O.

Research Findings and Implications

  • Synthetic Accessibility : Compounds with pyrrolidine or morpholine (e.g., 1b) are synthesized in high yields (>80%) via amidation or reductive amination, suggesting scalable routes for the target compound .
  • Bioactivity Trends : Azetidine-containing analogs (e.g., ZINC87467168) show enhanced metabolic stability compared to morpholine derivatives, making them preferable for oral drug development .
  • Structure-Activity Relationships (SAR): The azetidine ring’s small size and amino group favor tight binding to enzymes like proteases or kinases. Pyrrolidine’s flexibility balances conformational entropy, optimizing pharmacokinetics .

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes an azetidine ring and a pyrrolidine moiety, which may contribute to its biological activity. The presence of amino groups in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, highlighting its effects on different cellular pathways and its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine and azetidine have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of related compounds. For example, certain benzodiazepine derivatives demonstrated antioxidant activities that protect neuronal cells from oxidative stress. Given the structural similarities, it is plausible that this compound may exhibit similar neuroprotective effects.

The biological activity of this compound may be attributed to several mechanisms:

Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for neuroprotection and antimicrobial activity.

Antioxidant Activity : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS), suggesting that this compound could also mitigate oxidative stress in cells.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialPotential activity
NeuroprotectiveAntioxidant properties
CytotoxicityLow cytotoxicity

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been evaluated:

  • Benzodiazepine Derivatives : A study reported significant neuroprotective effects in SH-SY5Y cells treated with benzodiazepine derivatives under oxidative stress conditions. These findings suggest that similar mechanisms could be explored for the azetidine-pyrrolidine compound.
  • Pyrrolidine Analogues : Research has shown that pyrrolidine-based compounds can inhibit bacterial growth effectively. This supports the hypothesis that this compound may possess antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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